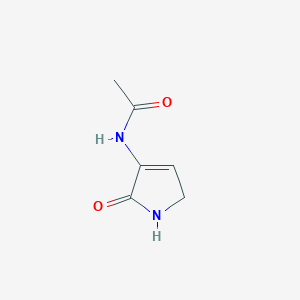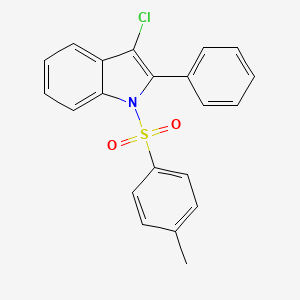
3-chloro-2-phenyl-1-tosyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-2-phenyl-1-tosyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features a chlorine atom, a phenyl group, and a tosyl group attached to the indole core, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-phenyl-1-tosyl-1H-indole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenylindole with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 3-position. The tosyl group can be introduced by reacting the intermediate with tosyl chloride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-2-phenyl-1-tosyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole core can be oxidized or reduced to form different derivatives.
Coupling Reactions: The phenyl and tosyl groups can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 3-amino-2-phenyl-1-tosyl-1H-indole or 3-thio-2-phenyl-1-tosyl-1H-indole.
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Applications De Recherche Scientifique
3-chloro-2-phenyl-1-tosyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-chloro-2-phenyl-1-tosyl-1H-indole involves its interaction with specific molecular targets. The chlorine and tosyl groups can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The indole core can interact with multiple pathways, influencing cellular processes such as apoptosis, cell proliferation, and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-phenylindole: Lacks the chlorine and tosyl groups, making it less reactive in certain chemical reactions.
3-chloro-2-phenylindole: Lacks the tosyl group, affecting its solubility and reactivity.
1-tosyl-2-phenylindole: Lacks the chlorine atom, influencing its biological activity.
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound in research and industry .
Propriétés
Numéro CAS |
88207-51-6 |
|---|---|
Formule moléculaire |
C21H16ClNO2S |
Poids moléculaire |
381.9 g/mol |
Nom IUPAC |
3-chloro-1-(4-methylphenyl)sulfonyl-2-phenylindole |
InChI |
InChI=1S/C21H16ClNO2S/c1-15-11-13-17(14-12-15)26(24,25)23-19-10-6-5-9-18(19)20(22)21(23)16-7-3-2-4-8-16/h2-14H,1H3 |
Clé InChI |
RZGUVHZYGYHUSA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=C2C4=CC=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-(2-Methoxyphenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12915012.png)
![Furo[3,2-f][1,3]benzoxazole](/img/structure/B12915015.png)
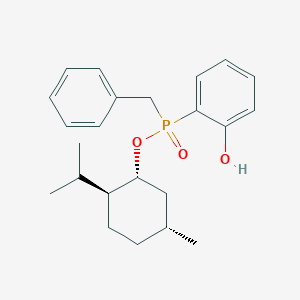

![N-[9-[(2R,3R,4R,5R)-3-[1-(2-chloroethoxy)ethoxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12915021.png)
![4-(2-Amino-7-oxo-4-phenyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)butanoic acid](/img/structure/B12915024.png)
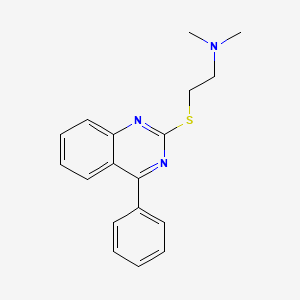
![2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12915038.png)
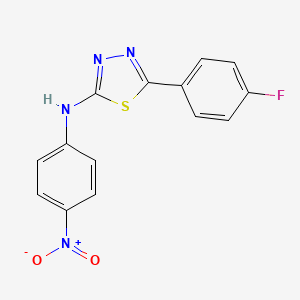
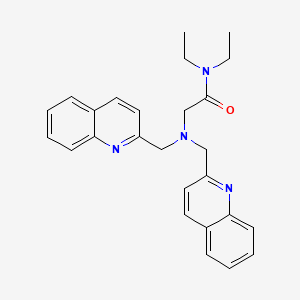
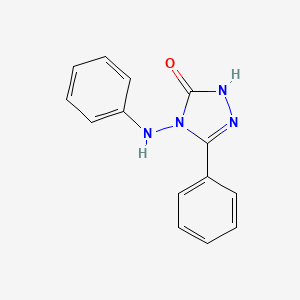
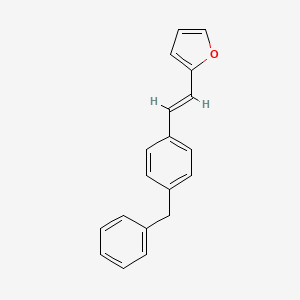
![4-[(2,5-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12915085.png)
